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molecular formula C23H29ClN2O3 B8318248 rac Bepotastine Ethyl Ester

rac Bepotastine Ethyl Ester

Cat. No. B8318248
M. Wt: 416.9 g/mol
InChI Key: PNUAKDVREOZEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04929618

Procedure details

5.33 g (12.78 mmol) of the ethyl ester obtained in Example 26 and 2.43 g (12.78 mmol) of p-toluenesulfonic acid were treated in the same procedure as described in Example 2 to give 6.88 g (91%) of ethyl 4-[4-[(4-chlorophenyl)-2-pyridylmethoxy]-1-piperidyl]butanoate p-toluenesulfonate.
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][N:25]=2)[O:9][CH:10]2[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:12][CH2:11]2)=[CH:4][CH:3]=1.[C:30]1([CH3:40])[CH:35]=[CH:34][C:33]([S:36]([OH:39])(=[O:38])=[O:37])=[CH:32][CH:31]=1>>[C:30]1([CH3:40])[CH:31]=[CH:32][C:33]([S:36]([OH:39])(=[O:37])=[O:38])=[CH:34][CH:35]=1.[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][N:25]=2)[O:9][CH:10]2[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:12][CH2:11]2)=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.33 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(OC1CCN(CC1)CCCC(=O)OCC)C1=NC=CC=C1
Name
Quantity
2.43 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.ClC1=CC=C(C=C1)C(OC1CCN(CC1)CCCC(=O)OCC)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.88 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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